(4-Ethylbenzyl)magnesium chloride (4-Ethylbenzyl)magnesium chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14395173
InChI: InChI=1S/C9H11.ClH.Mg/c1-3-9-6-4-8(2)5-7-9;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C9H11ClMg
Molecular Weight: 178.94 g/mol

(4-Ethylbenzyl)magnesium chloride

CAS No.:

Cat. No.: VC14395173

Molecular Formula: C9H11ClMg

Molecular Weight: 178.94 g/mol

* For research use only. Not for human or veterinary use.

(4-Ethylbenzyl)magnesium chloride -

Specification

Molecular Formula C9H11ClMg
Molecular Weight 178.94 g/mol
IUPAC Name magnesium;1-ethyl-4-methanidylbenzene;chloride
Standard InChI InChI=1S/C9H11.ClH.Mg/c1-3-9-6-4-8(2)5-7-9;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1
Standard InChI Key ZNMOTLMCBDFIJQ-UHFFFAOYSA-M
Canonical SMILES CCC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-]

Introduction

Synthesis of (4-Ethylbenzyl)magnesium Chloride

Reaction Conditions and Methodology

The synthesis of (4-Ethylbenzyl)magnesium chloride follows a classical Grignard preparation, as outlined in Example 19 of US Patent 3,438,991 . The procedure involves:

  • Reactants:

    • 4-Ethylbenzyl chloride (105.8 parts)

    • Magnesium turnings (15.8 parts)

    • Anhydrous ether (640 parts)

  • Procedure:

    • Magnesium and 4-ethylbenzyl chloride are combined in anhydrous ether under a nitrogen atmosphere.

    • The mixture is refluxed for 2 hours to initiate the exothermic reaction, forming the Grignard reagent.

    • After cooling, a solution of 1-benzyl-4-piperidone (60.2 parts) in ether is added dropwise, followed by overnight stirring.

  • Workup:

    • The reaction is quenched with water, acidified with hydrochloric acid, and alkalized with ammonium hydroxide.

    • The product, 1-benzyl-4-(4-ethylbenzyl)piperidin-4-ol, is extracted with benzene-ether, dried, and distilled under vacuum (193–198°C at 0.05 mmHg) .

Table 1: Synthesis Parameters for (4-Ethylbenzyl)magnesium Chloride

ParameterValue
SolventAnhydrous ether
TemperatureReflux (~35–40°C)
Reaction Time2 hours (reflux) + overnight
Yield (Product)Not explicitly reported
Product Boiling Point193–198°C at 0.05 mmHg

This method ensures high purity and reactivity, critical for subsequent synthetic steps.

Structural and Chemical Properties

Molecular Characteristics

(4-Ethylbenzyl)magnesium chloride’s structure combines a magnesium-bound chloride with a benzyl group bearing a para-ethyl substituent. The ethyl group enhances the reagent’s stability by donating electron density through inductive effects, while the benzyl moiety provides aromaticity for π-π interactions in transition states.

Physical Properties

While specific data for (4-Ethylbenzyl)magnesium chloride are scarce, analogous Grignard reagents exhibit:

  • Solubility: Miscible with ethers and hydrocarbons.

  • Reactivity: Pyrophoric in air, requiring handling under inert gases.

  • Stability: Decomposes in protic solvents (e.g., water, alcohols).

Reactivity and Mechanistic Insights

Nucleophilic Addition to Ketones

The reagent reacts with ketones via a two-step mechanism:

  • Nucleophilic Attack: The Grignard’s carbanion attacks the electrophilic carbonyl carbon.

  • Protonation: The resulting alkoxide is protonated to form a tertiary alcohol.

In Example 19, (4-Ethylbenzyl)magnesium chloride adds to 1-benzyl-4-piperidone, yielding 1-benzyl-4-(4-ethylbenzyl)piperidin-4-ol . This product’s psychoactive properties highlight the reagent’s role in accessing biologically active scaffolds.

Competing Reactions

  • Protonolysis: Rapid reaction with water or alcohols to yield hydrocarbons.

  • Coupling: Formation of biphenyl derivatives in the presence of transition metals.

Applications in Pharmaceutical Synthesis

Synthesis of Piperidine Derivatives

The compound’s primary application lies in synthesizing 4-substituted piperidines, which are prevalent in psychotropic drugs. For instance, 1-benzyl-4-(4-ethylbenzyl)piperidin-4-ol (from Example 19) serves as an intermediate for analgesics and antidepressants .

Case Study: Analgesic Development

In Example 21, the Grignard reagent is used to prepare 1-[γ-(4-fluorobenzoyl)propyl]-4-(4-ethylbenzyl)piperidin-4-ol hydrochloride, a compound with reported spasmolytic and antipyretic activities . The ethylbenzyl group enhances lipid solubility, potentially improving blood-brain barrier penetration.

Table 2: Key Pharmaceutical Intermediates Synthesized Using (4-Ethylbenzyl)magnesium Chloride

IntermediateBiological ActivityMelting Point (°C)
1-Benzyl-4-(4-ethylbenzyl)piperidin-4-olPsychotropic agent99–101
1-[γ-(4-Fluorobenzoyl)propyl]-4-(4-ethylbenzyl)piperidin-4-olAnalgesic, antipyretic184.5–186.8

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